4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl and isopropyl group, and a benzonitrile moiety connected via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-isopropyl-4-methyl-6-hydroxypyrimidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.
Coupling with Benzonitrile: The final step involves coupling the sulfanyl-pyrimidine intermediate with benzonitrile using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may facilitate binding to metal ions or other cofactors, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 6-[(morpholin-4-yl)methyl]-2-(propan-2-yl)pyrimidin-4-ol
Uniqueness
4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a pyrimidine ring with a benzonitrile moiety connected via a sulfanyl bridge. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Biological Activity
The compound 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C15H18N2S
- Molecular Weight: 270.39 g/mol
- CAS Number: Not available
The biological activity of this compound can be attributed to its structural features, particularly the pyrimidine ring and the sulfanyl group. Pyrimidines are known to exhibit various biological activities, including antiviral and anticancer properties. The presence of the sulfanyl group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.
Antiviral Activity
Research indicates that compounds containing pyrimidine derivatives often demonstrate antiviral properties. For instance, a study on similar pyrimidine-based compounds showed significant inhibition of viral replication in vitro. The mechanism typically involves interference with viral enzymes, such as reverse transcriptase, which is crucial for viral replication .
Anticancer Potential
Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyrimidine have been reported to inhibit cell proliferation by inducing apoptosis and interfering with cell cycle progression . In particular, compounds that target specific kinases or phosphodiesterases have shown promise in preclinical models .
Case Studies
- In Vitro Studies:
- Antiviral Efficacy:
- Mechanistic Insights:
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C16H17N3S |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C16H17N3S/c1-11(2)16-18-12(3)8-15(19-16)20-10-14-6-4-13(9-17)5-7-14/h4-8,11H,10H2,1-3H3 |
InChI Key |
XFCOUMCNJOEHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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